An In-depth Technical Guide to 5-(Dimethylamino)furan-2-carbaldehyde for Drug Discovery Professionals
An In-depth Technical Guide to 5-(Dimethylamino)furan-2-carbaldehyde for Drug Discovery Professionals
Abstract
5-(Dimethylamino)furan-2-carbaldehyde, bearing the CAS number 3680-93-1, is a fascinating heterocyclic building block with significant potential in medicinal chemistry and drug development. The presence of an electron-donating dimethylamino group on the furan ring, coupled with the reactive aldehyde functionality, imparts a unique chemical character to this molecule. This guide provides a comprehensive technical overview of 5-(Dimethylamino)furan-2-carbaldehyde, including its physicochemical properties, synthesis, spectroscopic characterization, and reactivity. Furthermore, it delves into its prospective applications in the synthesis of novel bioactive compounds, offering a forward-looking perspective for researchers and scientists in the field.
Introduction: The Strategic Value of the 5-Aminofuran-2-carbaldehyde Scaffold
The furan nucleus is a well-established and privileged scaffold in medicinal chemistry, present in a multitude of natural products and clinically approved drugs.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][3][4] The introduction of an amino group at the 5-position, as seen in 5-(dimethylamino)furan-2-carbaldehyde, significantly modulates the electronic properties of the furan ring, enhancing its nucleophilicity and influencing its reactivity in various chemical transformations. This makes it an attractive starting material for the synthesis of diverse and complex molecular architectures, a cornerstone of modern drug discovery.[2][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical, chemical, and spectroscopic properties of 5-(Dimethylamino)furan-2-carbaldehyde is paramount for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3680-93-1 | [6] |
| Molecular Formula | C₇H₉NO₂ | [6] |
| Molecular Weight | 139.15 g/mol | [6] |
| Appearance | Solid | [6] |
| Storage | 2-8°C, Light sensitive, Inert atmosphere | - |
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [15][16][17]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely in the range of 9.0-10.0 ppm), two doublets for the furan ring protons, and a singlet for the N-methyl protons. The electron-donating effect of the dimethylamino group would likely shift the furan protons upfield compared to unsubstituted furan-2-carbaldehyde.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde (typically 170-190 ppm), signals for the furan ring carbons, and a signal for the N-methyl carbons. The carbon attached to the dimethylamino group is expected to be significantly shielded.
2.2.2. Infrared (IR) Spectroscopy [12][18]
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde, typically found in the region of 1660-1700 cm⁻¹. Other characteristic peaks will include C-H stretching of the furan ring and the methyl groups, and C-O-C stretching of the furan ring.
2.2.3. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (139.15). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic furan ring cleavages.
Synthesis and Purification: A Protocol Grounded in Mechanistic Understanding
The synthesis of 5-(Dimethylamino)furan-2-carbaldehyde can be approached through several synthetic strategies. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it a suitable choice for this target molecule.
Proposed Synthetic Pathway: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of a nucleophilic substrate using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich nature of a precursor like 2-dimethylaminofuran would make it an excellent substrate for this transformation.
Caption: Vilsmeier-Haack formylation of 2-(dimethylamino)furan.
Experimental Protocol: A Self-Validating System
This protocol is a representative procedure based on established methods for the formylation of furan derivatives.
Materials:
-
2-(Dimethylamino)furan (1.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-(dimethylamino)furan (1.0 eq) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(dimethylamino)furan-2-carbaldehyde as a solid.
Chemical Reactivity and Synthetic Applications
The dual functionality of 5-(Dimethylamino)furan-2-carbaldehyde makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.
Reactivity of the Aldehyde Group
The aldehyde group is a reactive handle for numerous transformations, including:
-
Condensation Reactions: It can readily undergo condensation with active methylene compounds, amines, and hydrazines to form a variety of derivatives such as chalcones, Schiff bases, and hydrazones.[3]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can yield the corresponding amines.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can be employed to extend the carbon chain and introduce double bonds.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol.
Reactivity of the Furan Ring
The electron-donating dimethylamino group activates the furan ring towards electrophilic substitution. However, the formyl group is deactivating, directing further substitution. The interplay of these electronic effects can be exploited for regioselective functionalization.
Caption: Key reaction pathways of 5-(dimethylamino)furan-2-carbaldehyde.
Biological Significance and Medicinal Chemistry Applications
The 5-aminofuran-2-carbaldehyde scaffold is a promising starting point for the development of novel therapeutic agents.[19][20] While specific biological activity data for 5-(dimethylamino)furan-2-carbaldehyde is not extensively reported in peer-reviewed literature, the known activities of related furan derivatives provide a strong rationale for its exploration in drug discovery programs.
Potential as an Anticancer Agent
Many furan derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[20][21][22] The mechanism of action often involves the modulation of key signaling pathways implicated in cell proliferation and survival. The structural features of 5-(dimethylamino)furan-2-carbaldehyde make it an ideal candidate for the synthesis of novel compounds to be screened for anticancer activity.
Potential as an Antimicrobial Agent
The furan ring is a core component of several antimicrobial drugs.[1][23][24] Nitrofurantoin, a furan-containing antibiotic, is a prime example. The synthesis of novel Schiff bases, chalcones, and other heterocyclic derivatives from 5-(dimethylamino)furan-2-carbaldehyde could lead to the discovery of new and potent antimicrobial agents.[3][4][23]
A Versatile Precursor for Bioactive Heterocycles
The reactivity of 5-(dimethylamino)furan-2-carbaldehyde allows for its use in the synthesis of a diverse range of five- and six-membered nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.[2][5][25][26]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-(Dimethylamino)furan-2-carbaldehyde.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |
| H335: May cause respiratory irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Conclusion and Future Outlook
5-(Dimethylamino)furan-2-carbaldehyde is a molecule of significant interest to the drug discovery community. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, positions it as a valuable building block for the creation of novel and structurally diverse compound libraries. The electron-rich nature of the furan ring, imparted by the dimethylamino group, offers unique opportunities for chemical exploration. While further investigation into its specific biological activities is warranted, the established pharmacological importance of the furan scaffold strongly suggests that derivatives of 5-(dimethylamino)furan-2-carbaldehyde hold considerable promise for the development of new therapeutic agents. This guide serves as a foundational resource to stimulate and support further research into this compelling molecule.
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